molecular formula C13H19NO3 B4065994 N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4065994
M. Wt: 237.29 g/mol
InChI Key: WKPCBKKBPSJRCN-UHFFFAOYSA-N
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Description

N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 237.13649347 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Multicomponent Synthesis Approach : A study by Sonaglia et al. (2012) describes the synthesis of N-allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, utilized in a Ugi-5-centre-4-component reaction to produce polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives. This method facilitates the assembly of natural product-like compounds, demonstrating the compound's utility in complex molecule synthesis (Sonaglia et al., 2012).

  • Gold-Catalyzed Cycloisomerization : Miege et al. (2010) explored the gold-catalyzed cycloisomerization of cyclopropenes to form 3-oxa- and 3-azabicyclo[4.1.0]heptanes. This reaction showcases the capability of utilizing allyl groups in cycloisomerization reactions, leading to the efficient production of bicyclic compounds with high diastereoselectivities (Miege et al., 2010).

  • Intramolecular Reductive Cyclopropanation : Gensini et al. (2002) reported on the synthesis of derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons. This study underscores the compound's role in generating bicyclic amines, which are pivotal in medicinal chemistry for their structural uniqueness (Gensini et al., 2002).

  • Advanced Building Blocks for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes. These compounds serve as versatile building blocks in drug discovery, highlighting the broad applicability of similar bicyclic structures in creating novel therapeutic agents (Denisenko et al., 2017).

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-prop-2-enyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-8-14-9(15)13-7-6-12(4,10(16)17-13)11(13,2)3/h5H,1,6-8H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPCBKKBPSJRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NCC=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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